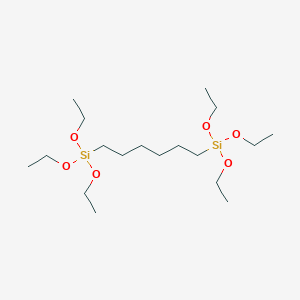
1,6-双(三乙氧基硅烷基)己烷
描述
1,6-Bis(triethoxysilyl)hexane is an organosilicon compound with the chemical formula C18H42O6Si2. It is a colorless liquid with a molecular weight of 410.7 g/mol . This compound is primarily used as a cross-linking agent in the synthesis of silicon-based materials, enhancing their thermal stability and mechanical properties .
科学研究应用
1,6-Bis(triethoxysilyl)hexane has a wide range of applications in scientific research, including:
作用机制
Target of Action
The primary target of 1,6-Bis(triethoxysilyl)hexane is the silica network. This compound is used to reinforce organically-modified silica networks . The role of 1,6-Bis(triethoxysilyl)hexane is to act as a spacer in the silica network, enhancing its structural integrity .
Mode of Action
1,6-Bis(triethoxysilyl)hexane interacts with its target by integrating into the silica network. It is added along with other silane precursors to produce an organically-modified silica network . The introduction of 1,6-Bis(triethoxysilyl)hexane results in a reinforced silica network, enhancing its mechanical properties .
Biochemical Pathways
The affected pathway involves the synthesis of organically-modified silica networks. The addition of 1,6-Bis(triethoxysilyl)hexane to the silane precursors leads to the formation of a more robust silica network . The downstream effects include improved thermal insulation performance and mechanical strength of the resulting material .
Result of Action
The molecular effect of 1,6-Bis(triethoxysilyl)hexane’s action is the formation of a reinforced silica network. On a cellular level, this results in materials with improved thermal insulation performance and mechanical strength . Additionally, these materials can be chemically doped with silica-functionalized magnetite nanoparticles, imparting magnetic behavior to the aerogels .
Action Environment
The action, efficacy, and stability of 1,6-Bis(triethoxysilyl)hexane can be influenced by various environmental factors. For instance, the presence of acidic catalysts can facilitate the polymerization of 1,6-Bis(triethoxysilyl)hexane . Furthermore, the physical properties of the resulting material can be affected by factors such as temperature and pressure during the synthesis process.
生化分析
Biochemical Properties
1,6-Bis(triethoxysilyl)hexane plays a significant role in biochemical reactions, particularly in the formation of polysilsesquioxanes. It interacts with enzymes and proteins that facilitate the hydrolysis and condensation of silane groups. The compound’s triethoxysilyl groups undergo hydrolysis to form silanol groups, which then condense to form siloxane bonds. This process is catalyzed by acidic or basic conditions, and enzymes such as silicatein can enhance the reaction rate . The interactions between 1,6-Bis(triethoxysilyl)hexane and these biomolecules are primarily based on the formation of hydrogen bonds and covalent bonds during the polymerization process.
Cellular Effects
1,6-Bis(triethoxysilyl)hexane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form stable siloxane networks can impact the mechanical properties of the extracellular matrix, thereby influencing cell adhesion and migration . Additionally, 1,6-Bis(triethoxysilyl)hexane can modulate the expression of genes involved in cell proliferation and differentiation, potentially through the activation of signaling pathways such as MAPK and PI3K/Akt.
Molecular Mechanism
The molecular mechanism of 1,6-Bis(triethoxysilyl)hexane involves its interaction with biomolecules at the molecular level. The compound’s triethoxysilyl groups undergo hydrolysis to form silanol groups, which can then interact with hydroxyl groups on proteins and enzymes. This interaction can lead to the formation of covalent bonds, resulting in enzyme inhibition or activation . Additionally, 1,6-Bis(triethoxysilyl)hexane can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Bis(triethoxysilyl)hexane can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups . Over time, these silanol groups can further condense to form siloxane bonds, which can impact the compound’s long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to 1,6-Bis(triethoxysilyl)hexane can lead to changes in cell morphology and function, potentially due to the accumulation of siloxane networks.
Dosage Effects in Animal Models
The effects of 1,6-Bis(triethoxysilyl)hexane in animal models vary with different dosages. At low doses, the compound can enhance cell adhesion and proliferation by improving the mechanical properties of the extracellular matrix . At high doses, 1,6-Bis(triethoxysilyl)hexane can exhibit toxic effects, including cytotoxicity and inflammation. These adverse effects are likely due to the excessive formation of siloxane networks, which can disrupt cellular homeostasis and induce oxidative stress.
Metabolic Pathways
1,6-Bis(triethoxysilyl)hexane is involved in metabolic pathways that include the hydrolysis and condensation of silane groups. Enzymes such as silicatein can catalyze these reactions, leading to the formation of siloxane bonds . The compound can also interact with cofactors such as ATP and NADH, which are involved in energy metabolism and redox reactions. These interactions can influence metabolic flux and the levels of metabolites in cells.
Transport and Distribution
Within cells and tissues, 1,6-Bis(triethoxysilyl)hexane is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 1,6-Bis(triethoxysilyl)hexane can localize to specific compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 1,6-Bis(triethoxysilyl)hexane is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 1,6-Bis(triethoxysilyl)hexane can localize to the endoplasmic reticulum and Golgi apparatus, where it can participate in the synthesis and modification of proteins and lipids.
准备方法
1,6-Bis(triethoxysilyl)hexane can be synthesized through the reaction of 1,6-dibromohexane with triethoxysilane in the presence of a copper catalyst in N,N-dimethylformamide (DMF) . The reaction conditions typically involve heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes to ensure high purity and yield.
化学反应分析
1,6-Bis(triethoxysilyl)hexane undergoes various chemical reactions, including:
Hydrolysis and Condensation: In the presence of moisture, the ethoxy groups can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.
Substitution: The ethoxy groups can be substituted with other functional groups, allowing for the modification of the compound’s properties.
Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and various organic reagents for substitution reactions. The major products formed from these reactions are typically siloxane-based polymers and networks.
相似化合物的比较
1,6-Bis(triethoxysilyl)hexane can be compared with other similar compounds, such as:
1,6-Bis(trimethoxysilyl)hexane: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and the properties of the resulting silicon-based materials.
1,4-Bis(triethoxysilyl)benzene: This compound has a benzene ring in its structure, which can influence the rigidity and thermal stability of the materials it forms.
The uniqueness of 1,6-Bis(triethoxysilyl)hexane lies in its ability to form flexible and stable silicon-based networks, making it suitable for a wide range of applications in various fields.
属性
IUPAC Name |
triethoxy(6-triethoxysilylhexyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18-26(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYWFNLVRORSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42O6Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543321 | |
| Record name | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52034-16-9 | |
| Record name | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Bis(triethoxysilyl)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



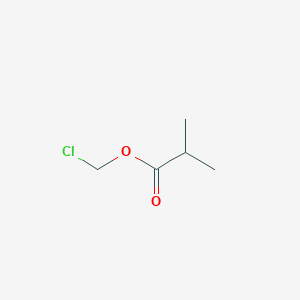

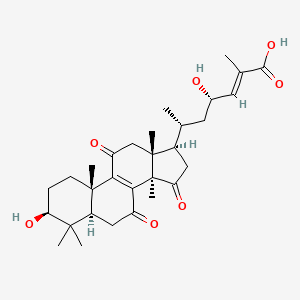




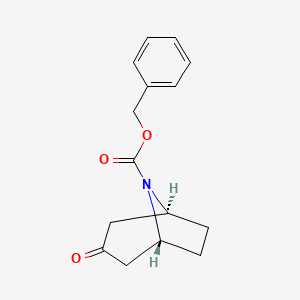
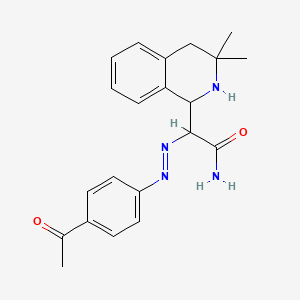


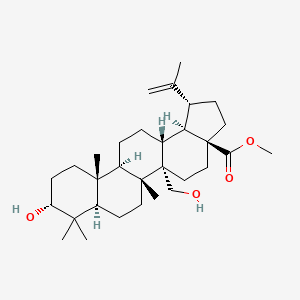
![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)
